

# 1-Bromo-2-chloro-3,5-difluorobenzene chemical properties

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## Compound of Interest

Compound Name: 1-Bromo-2-chloro-3,5-difluorobenzene

Cat. No.: B1442063

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An In-Depth Technical Guide to **1-Bromo-2-chloro-3,5-difluorobenzene**: Properties, Synthesis, and Applications

## Introduction

**1-Bromo-2-chloro-3,5-difluorobenzene** is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science.<sup>[1]</sup> Its utility stems from the unique substitution pattern on the benzene ring, which features four different halogens: bromine, chlorine, and two fluorine atoms. This arrangement provides a versatile scaffold for synthetic chemists, offering multiple, distinct reaction sites. The strong electron-withdrawing nature of the fluorine atoms significantly modulates the electronic properties of the aromatic ring, while the differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective, stepwise functionalization.<sup>[2]</sup>

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the chemical properties, a plausible and detailed synthetic protocol, anticipated reactivity, and essential safety information for **1-Bromo-2-chloro-3,5-difluorobenzene**.

## PART 1: Molecular Identity and Physicochemical Properties

Precise identification is critical for sourcing and utilizing any chemical intermediate. **1-Bromo-2-chloro-3,5-difluorobenzene** is also known by its IUPAC name, 2-Bromo-1-chloro-3,5-difluorobenzene.<sup>[2]</sup> Key identifiers are summarized below.

Table 1: Chemical Identifiers for **1-Bromo-2-chloro-3,5-difluorobenzene**

Identifier	Value	Source
IUPAC Name	<b>2-Bromo-1-chloro-3,5-difluorobenzene</b>	<sup>[2]</sup>
CAS Number	1020198-58-6	<sup>[2]</sup>
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrClF <sub>2</sub>	<sup>[2]</sup>
Molecular Weight	227.43 g/mol	<sup>[3]</sup>
Canonical SMILES	<chem>C1=C(C=C(C(=C1F)Br)Cl)F</chem>	<sup>[2]</sup>

| InChIKey | QOFBXVZPBPTCJH-UHFFFAOYSA-N <sup>[2]</sup> |

The physical properties of this compound are not widely reported in the literature, a common occurrence for specialized chemical building blocks. However, based on its structure and data for similar halogenated benzenes, certain properties can be anticipated.

Table 2: Physicochemical Properties of **1-Bromo-2-chloro-3,5-difluorobenzene**

Property	Value	Notes
Physical Form	Expected to be a liquid or low-melting solid	Based on similar compounds like 2-Bromo-5-chloro-1,3-difluorobenzene which is a liquid.[4]
Boiling Point	Not experimentally determined. Estimated >200 °C.	Halogenated benzenes have relatively high boiling points. For comparison, 1-bromo-2,3-difluorobenzene boils at 186-188 °C.[1]
Solubility	Soluble in common organic solvents (e.g., ether, acetone, ethanol); poorly soluble in water.	Typical for halogenated aromatic hydrocarbons.[5][6]

| Density | Not experimentally determined. Estimated >1.8 g/cm<sup>3</sup>. | For comparison, 1-bromo-3,5-difluorobenzene has a density of 1.676 g/mL.[7] |

## PART 2: Spectroscopic Characterization (Anticipated)

While specific spectral data is not readily available, the structure of **1-Bromo-2-chloro-3,5-difluorobenzene** allows for the confident prediction of its key spectroscopic features.

- <sup>1</sup>H NMR:** The spectrum will feature two distinct signals in the aromatic region (typically  $\delta$  7.0-7.8 ppm). Each signal will appear as a complex multiplet due to coupling with the adjacent fluorine atoms (<sup>3</sup>J H-F) and the other aromatic proton (<sup>4</sup>J H-H).
- <sup>13</sup>C NMR:** Six unique signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C3 and C5) will exhibit large one-bond coupling constants (<sup>1</sup>J C-F, typically >240 Hz). The carbons ortho and meta to the fluorines will show smaller, but still significant, two- and three-bond C-F couplings.

- $^{19}\text{F}$  NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns can provide definitive information about the substitution pattern.
- Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a molecule containing one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) and one chlorine atom ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio), providing unambiguous confirmation of the elemental composition.

## PART 3: Synthesis via Sandmeyer Reaction

A robust and logical synthetic route to **1-Bromo-2-chloro-3,5-difluorobenzene** is the Sandmeyer reaction, starting from the commercially available 2-chloro-3,5-difluoroaniline. This classic transformation is a reliable method for introducing a bromine atom onto an aromatic ring by converting a primary amine to a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.<sup>[8][9][10]</sup>

### Experimental Protocol: Synthesis of 1-Bromo-2-chloro-3,5-difluorobenzene

**Causality:** This protocol is designed for efficiency and reliability. Hydrobromic acid is used as both the acid medium for diazotization and the bromide source. The reaction is kept at low temperatures (0-5 °C) to ensure the stability of the intermediate diazonium salt, which can be explosive if isolated or warmed.<sup>[11]</sup>

Materials:

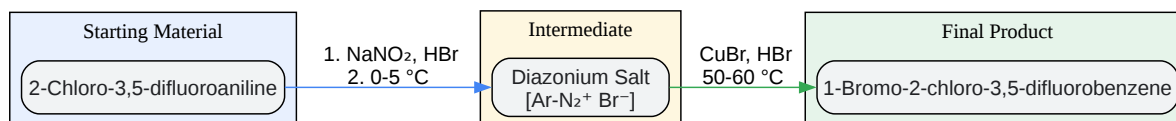
- 2-chloro-3,5-difluoroaniline
- Hydrobromic acid (HBr, 48% aqueous solution)
- Sodium nitrite ( $\text{NaNO}_2$ )
- Copper(I) bromide ( $\text{CuBr}$ )
- Diethyl ether or Dichloromethane (for extraction)

- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, addition funnel, magnetic stirrer, ice-salt bath

#### Procedure:

- **Diazotization:** a. In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-chloro-3,5-difluoroaniline (1.0 eq). b. Cool the flask in an ice-salt bath to 0 °C. c. Slowly add 48% hydrobromic acid (2.5-3.0 eq) while maintaining the internal temperature between 0 and 5 °C. Stir until a fine slurry is formed. d. In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. e. Add the sodium nitrite solution dropwise to the aniline slurry via an addition funnel. Critically, maintain the temperature below 5 °C throughout the addition. f. After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
- **Sandmeyer Reaction:** a. In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution in an ice bath. b. Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to keep the foaming manageable. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
- **Workup and Purification:** a. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. b. Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer). c. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **1-Bromo-2-chloro-3,5-difluorobenzene**.

## Synthesis Workflow Diagram



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Caption: Proposed Sandmeyer reaction workflow.

## PART 4: Reactivity and Applications

The primary value of **1-Bromo-2-chloro-3,5-difluorobenzene** in drug discovery and materials science lies in its capacity as a versatile building block for constructing more complex molecules, primarily through metal-catalyzed cross-coupling reactions.

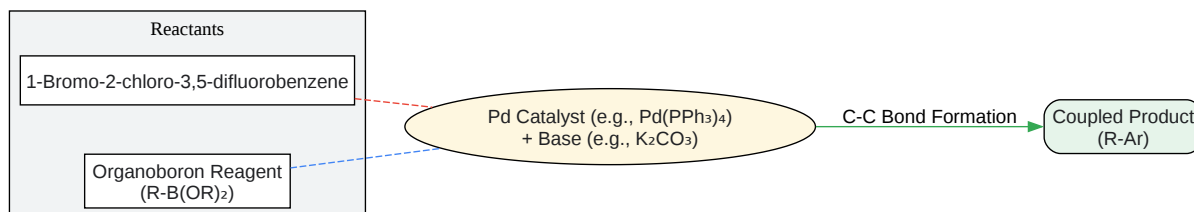
**Differential Reactivity:** The key to its utility is the difference in reactivity between the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) than the stronger carbon-chlorine bond. This allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom intact for a potential subsequent reaction.

Common Applications:

- Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.
- Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to introduce unsaturation.

## Conceptual Cross-Coupling Workflow

This diagram illustrates the role of **1-Bromo-2-chloro-3,5-difluorobenzene** as an electrophilic partner in a generic Palladium-catalyzed Suzuki coupling reaction.



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Caption: Role in Palladium-catalyzed cross-coupling.

## PART 5: Safety, Handling, and Storage

As a halogenated organic compound, **1-Bromo-2-chloro-3,5-difluorobenzene** requires careful handling to minimize exposure.<sup>[2]</sup>

Table 3: GHS Hazard Information

Hazard Class	Statement	GHS Code	Source
Acute Toxicity, Oral	Harmful if swallowed	H302	<sup>[2]</sup>
Skin Corrosion/Irritation	Causes skin irritation	H315	<sup>[2]</sup>
Eye Damage/Irritation	Causes serious eye irritation	H319	<sup>[2]</sup>

| STOT, Single Exposure | May cause respiratory irritation | H335 <sup>[2]</sup> |

### Safe Handling Protocols:

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[12] Ensure an eyewash station and safety shower are readily accessible.[13]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[14]
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[12][14] Inspect gloves for integrity before use.
  - Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[12]
- Handling: Avoid contact with skin, eyes, and clothing.[14] Prevent the formation of aerosols. Use non-sparking tools and ground all equipment when transferring large quantities to prevent static discharge.[13]

### Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
- Keep away from incompatible materials such as strong oxidizing agents.[13]
- Store away from sources of heat, sparks, and open flames.[13]

## Conclusion

**1-Bromo-2-chloro-3,5-difluorobenzene** is a highly functionalized aromatic intermediate with significant potential for synthetic applications. Its value is derived from the precise arrangement of its halogen substituents, which provides electronic modulation and, most importantly, allows for selective, site-specific cross-coupling reactions. By understanding its properties, employing robust synthetic methods like the Sandmeyer reaction, and adhering to strict safety protocols, researchers can effectively leverage this compound to build the complex molecular architectures required for next-generation pharmaceuticals, agrochemicals, and advanced materials.



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